(r)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride
Overview
Description
Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell . It is classified as a strong acid .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including reactions with hydrazides and aldehydes . The synthesis process can be monitored using techniques like ex situ powder X-ray diffraction and IR-ATR methods .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, including X-ray diffraction and computer molecular simulation technology . These techniques can provide insights into the atomic arrangement and chemical bonds within the molecule .Chemical Reactions Analysis
Amino acids, which may be structurally similar to the compound you’re asking about, can act as both acids and bases . They can capture a hydrogen ion when acid is added, becoming positively charged, or lose a hydrogen ion when base is added, becoming negatively charged .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, density, and solubility .Scientific Research Applications
Chemical Properties and Derivatives
Tetrahydroquinoline derivatives, including (r)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride, are part of a class of compounds known for their diverse therapeutic applications. These derivatives are often explored for their potential in drug development due to their significant biochemical properties. For instance, the structural analogs of chloroquine, a compound with a tetrahydroquinoline backbone, have been repurposed for various infectious and non-infectious diseases beyond their initial antimalarial use. This repurposing stems from the unique biochemical properties of these compounds, which have been the subject of patents describing their potential therapeutic applications (Paul M. Njaria et al., 2015).
Synthetic Applications
The Fischer synthesis of indoles from arylhydrazones, utilizing derivatives of tetrahydroquinoline, showcases the synthetic versatility of these compounds. This method involves various transformations leading to the formation of indoles, a significant class of compounds in medicinal chemistry. The process highlights the chemical reactivity and the potential of tetrahydroquinoline derivatives in synthesizing complex heterocyclic structures, which are core elements in many pharmaceutical agents (R. Fusco & F. Sannicolo, 1978; R. Fusco & F. Sannicoló, 1978).
Bioactive Compounds and Therapeutics
Compounds containing the tetrahydroquinoline structure, such as 8-hydroxyquinolines, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These activities have made tetrahydroquinoline derivatives attractive to chemists and health science professionals, leading to the development of drugs and potential lead compounds. The biological activities of these derivatives are closely related to their chemical structures, which can be tailored to target specific therapeutic areas (Haythem A. Saadeh et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFTXGXKUNDYFE-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@H]1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | |
CAS RN |
75433-76-0 | |
Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75433-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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